molecular formula C20H20N2O4S B2652436 4-(4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine CAS No. 307553-27-1

4-(4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine

Cat. No.: B2652436
CAS No.: 307553-27-1
M. Wt: 384.45
InChI Key: JSHWMAOPTOSTBN-UHFFFAOYSA-N
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Description

4-(4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a phenylsulfonyl group and a p-tolyl group on an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with the oxazole intermediate in the presence of a base like triethylamine.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, where p-tolyl chloride reacts with the oxazole intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a nucleophilic substitution reaction, where a suitable morpholine precursor reacts with the oxazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a phenylthiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where various nucleophiles can replace the morpholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids from the p-tolyl group.

    Reduction: Formation of phenylthiol derivatives from the phenylsulfonyl group.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-(4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 4-(4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine depends on its specific application:

    Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding.

    Receptor Modulation: The compound can modulate receptor activity by binding to the receptor and altering its conformation or signaling pathway.

    Protein-Protein Interactions: The compound can disrupt protein-protein interactions by binding to one of the proteins and preventing the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Phenylsulfonyl)-2-(p-tolyl)thiazol-5-yl)morpholine: Similar structure but with a thiazole ring instead of an oxazole ring.

    4-(4-(Phenylsulfonyl)-2-(p-tolyl)imidazol-5-yl)morpholine: Similar structure but with an imidazole ring instead of an oxazole ring.

    4-(4-(Phenylsulfonyl)-2-(p-tolyl)pyrazol-5-yl)morpholine: Similar structure but with a pyrazole ring instead of an oxazole ring.

Uniqueness

4-(4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. The combination of the phenylsulfonyl and p-tolyl groups further enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-15-7-9-16(10-8-15)18-21-19(20(26-18)22-11-13-25-14-12-22)27(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHWMAOPTOSTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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